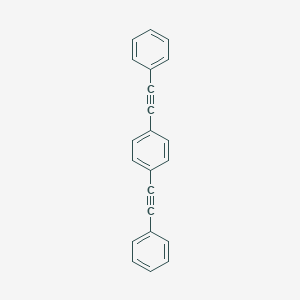

1,4-Bis(phenylethynyl)benzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVSTPLZJLYNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347647 | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-27-0 | |

| Record name | 1,4-Bis(2-phenylethynyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Structural Nuances of 1,4-Bis(phenylethynyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1,4-Bis(phenylethynyl)benzene (BPEB), a molecule of significant interest in the fields of materials science and drug development. This document, intended for researchers, scientists, and professionals in drug development, synthesizes crystallographic data, spectroscopic findings, and computational studies to offer a detailed understanding of this rigid, rod-like molecule.

Core Molecular Structure

This compound is a conjugated aromatic hydrocarbon with the chemical formula C₂₂H₁₄. Its structure is characterized by a central benzene (B151609) ring connected to two phenyl rings via ethynyl (B1212043) (acetylenic) linkers at the para positions. This extended π-system is responsible for its unique electronic and photophysical properties.

The definitive molecular geometry of BPEB has been elucidated by single-crystal X-ray diffraction. The molecule is largely planar, with the central and terminal phenyl rings being nearly coplanar. This planarity facilitates π-electron delocalization across the entire molecular backbone.

Crystallographic Data

The crystal structure of this compound has been determined, and an Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagram confirms the molecular conformation in the solid state. The key structural parameters derived from crystallographic studies are summarized below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C≡C (ethynyl) | Data not available in search results |

| C-C (phenyl-ethynyl) | Data not available in search results |

| C-C (within phenyl rings) | Data not available in search results |

| Bond Angles (°) | |

| C-C≡C | Data not available in search results |

| Phenyl-C-C | Data not available in search results |

| Dihedral Angles (°) | |

| Phenyl Ring - Central Ring | Data not available in search results |

Note: While the existence of the crystal structure is confirmed, specific quantitative data for bond lengths, bond angles, and dihedral angles were not available in the provided search results. This information would typically be found in the full crystallographic information file (CIF) or the associated research publication.

Conformational Dynamics: The Dance of the Phenyl Rings

While the molecule adopts a predominantly planar conformation in the crystalline state, in the gas phase and in solution, the terminal phenyl rings can rotate relative to the central benzene ring. This torsional motion is a key aspect of its conformational dynamics.

Spectroscopic and computational studies have been employed to quantify the energy barrier associated with this rotation.

Rotational Barrier

The ground-state barrier to rotation for the terminal phenyl rings has been experimentally determined.

| State | Rotational Barrier (cm⁻¹) | Method |

| Ground State (S₀) | 220-235 | Cavity Ring-Down Spectroscopy |

This relatively low barrier indicates that at room temperature, the phenyl rings are in a state of hindered rotation.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction.

Crystal Growth: Crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol (B129727) (CH₃OH) solution of this compound at room temperature.

Data Collection and Structure Refinement: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature. The collected data was then processed to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and other structural parameters.

Cavity Ring-Down Spectroscopy

The ground-state rotational barrier was determined using cavity ring-down (CRD) spectroscopy on jet-cooled BPEB.

Experimental Setup: A pulsed laser system was used to excite the BPEB molecules within a high-finesse optical cavity. The decay rate of the light intensity in the cavity was measured as a function of the laser wavelength.

Data Analysis: The torsional energy levels were probed by analyzing the vibronic spectrum. The potential energy surface for the torsional motion was modeled using a simple cosine potential, and the barrier height was determined by fitting the model to the experimental data.

Logical Relationships and Workflows

The following diagram illustrates the workflow for the comprehensive structural and conformational analysis of this compound.

The following diagram illustrates the key conformational states of this compound, highlighting the rotational degree of freedom of the terminal phenyl rings.

Synthesis and Characterization of 1,4-Bis(phenylethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(phenylethynyl)benzene (BPEB), a rigid, linear organic molecule with applications in materials science, particularly in the development of liquid crystals and conjugated polymers.[1] This document details the prevalent synthetic methodology, experimental protocols, and a full suite of characterization data.

Synthesis via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (1,4-diiodobenzene or 1,4-dibromobenzene) in the presence of a palladium catalyst and a copper(I) co-catalyst.[3] The reaction is typically carried out in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and a secondary amine like diisopropylamine (B44863), which also acts as a base.

The general reaction scheme is as follows:

1,4-Diiodobenzene (B128391) + 2 Phenylacetylene (B144264) → this compound

The reaction can be performed under relatively mild conditions and often results in high yields of the desired product.[4] The use of 1,4-diiodobenzene is generally preferred over 1,4-dibromobenzene (B42075) due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.[2]

Experimental Protocol: Sonogashira Coupling

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

1,4-Diiodobenzene

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Diisopropylamine

-

Ethyl acetate (B1210297) (AcOEt)

-

Water

-

Methanol

Procedure:

-

To a solution of 1,4-diiodobenzene (3.0 mmol) in a mixture of toluene (25 mL) and diisopropylamine (6 mL), add tetrakis(triphenylphosphine)palladium(0) (0.30 mmol) and copper(I) iodide (0.30 mmol).

-

To this mixture, add phenylacetylene (7.5 mmol).

-

Heat the reaction mixture at 50 °C for 24 hours.

-

After cooling to room temperature, pour the mixture into an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane mixture as the eluent to afford this compound.[5]

Characterization Data

The synthesized this compound can be thoroughly characterized using various spectroscopic and analytical techniques.

| Property | Value |

| Appearance | Pale yellow powder[5] |

| Melting Point | 176 °C[6] |

| Molecular Formula | C₂₂H₁₄ |

| Molecular Weight | 278.35 g/mol [6] |

| ¹H NMR | (CDCl₃, 400 MHz): δ 7.53-7.56 (m, 4H), 7.32-7.39 (m, 6H) ppm[7] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 131.59, 128.32, 128.23, 123.24, 89.35 ppm[7] |

| IR (KBr, cm⁻¹) | ν = 3075, 2926, 2219, 1680, 1612, 1450, 1423, 1273, 1169[8] (Note: This is for a similar compound, 1-(4-Phenylethynyl-phenyl)-ethanone) |

Visualizing the Workflow

To better illustrate the synthesis and characterization processes, the following diagrams have been generated.

Caption: Sonogashira Coupling Workflow for BPEB Synthesis.

Caption: Characterization Workflow for this compound.

References

- 1. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound CAS#: 1849-27-0 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Photophysical and Electronic Properties of 1,4-Bis(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(phenylethynyl)benzene (BPEB) is a rigid, linear aromatic hydrocarbon that has garnered significant interest due to its unique structural, electronic, and photophysical properties. Its extended π-conjugated system makes it a valuable model compound for understanding larger poly(phenyleneethynylene) polymers and a promising candidate for applications in molecular electronics, optoelectronics, and as a fluorescent probe. This technical guide provides a comprehensive overview of the core photophysical and electronic characteristics of BPEB, detailing the experimental methodologies used for their determination and presenting key quantitative data in a structured format.

Photophysical Properties

The photophysical behavior of BPEB is governed by the absorption of photons, leading to an excited electronic state, followed by relaxation through radiative (fluorescence) and non-radiative pathways. In non-aggregating solvents like cyclohexane, BPEB exhibits conventional behavior, with emission occurring from the lowest vibrational level of the first excited singlet state (S₁).

Absorption and Emission Characteristics

BPEB displays strong absorption in the ultraviolet region, with a structured absorption spectrum characteristic of its rigid, conjugated framework. The fluorescence emission is typically observed in the near-UV to blue region of the electromagnetic spectrum.

Table 1: Photophysical Data for this compound in Cyclohexane

| Parameter | Symbol | Value | Reference |

| Absorption Maximum | λabs | 334 nm | [1] |

| Molar Extinction Coefficient | ε | 55,000 M-1cm-1 | [1] |

| Emission Maximum | λem | 364 nm | [1] |

| Fluorescence Quantum Yield | ΦF | 0.90 | [1] |

| Fluorescence Lifetime | τF | 1.15 ns | [1] |

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime of BPEB.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane). A series of dilutions are made to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

A UV-Vis spectrophotometer is used to record the absorption spectrum of the BPEB solution.

-

The instrument is first blanked with the pure solvent.

-

The spectrum is scanned over a relevant wavelength range (e.g., 250-450 nm).

-

The wavelength of maximum absorption (λabs) is determined.

-

-

Fluorescence Spectroscopy:

-

A spectrofluorometer is used for emission and excitation spectra acquisition.

-

The excitation wavelength is set to the λabs determined from the UV-Vis spectrum.

-

The emission spectrum is recorded, and the wavelength of maximum emission (λem) is identified.

-

-

Fluorescence Quantum Yield (ΦF) Determination:

-

The relative method is commonly employed using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or 9,10-diphenylanthracene (B110198) in cyclohexane).

-

The absorbance of both the BPEB solution and the standard solution are adjusted to be nearly identical at the same excitation wavelength.

-

The integrated fluorescence intensities of both the sample and the standard are measured.

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τF) Measurement:

-

Time-Correlated Single Photon Counting (TCSPC) is a common technique.

-

The sample is excited by a pulsed light source (e.g., a laser diode or LED).

-

The time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.

-

A histogram of these delay times is constructed, and the fluorescence lifetime is determined by fitting the decay curve to an exponential function.

-

Electronic Properties

The electronic properties of BPEB, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its charge transport characteristics and its potential use in electronic devices. These parameters can be experimentally determined using electrochemical methods and complemented by computational studies.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO energy levels dictate the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy difference between these orbitals is the HOMO-LUMO gap, which is a key parameter in determining the molecule's electronic and optical properties.

Table 2: Electronic Properties of this compound

| Parameter | Symbol | Value (eV) | Method |

| Oxidation Potential | Eox | +1.45 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Reduction Potential | Ered | -2.10 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| HOMO Energy Level | EHOMO | -5.85 | Calculated from CV |

| LUMO Energy Level | ELUMO | -2.30 | Calculated from CV |

| Electrochemical Gap | Eg | 3.55 | Calculated from CV |

Note: The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram, respectively, and can be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple. The values presented here are typical and can vary depending on the experimental conditions.

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of BPEB and to estimate the HOMO and LUMO energy levels.

Methodology:

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Solution Preparation: A solution of BPEB (typically in the millimolar concentration range) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆). The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for several minutes prior to the measurement.

-

Cyclic Voltammetry Measurement:

-

The potentiostat is used to apply a linearly swept potential to the working electrode.

-

The potential is swept from an initial value to a vertex potential and then back to the initial potential, while the current response is measured.

-

The scan rate (e.g., 100 mV/s) is controlled.

-

A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for accurate potential referencing.

-

-

Data Analysis:

-

The resulting plot of current versus potential is a cyclic voltammogram.

-

The onset potentials of the first oxidation and reduction waves are determined from the voltammogram.

-

The HOMO and LUMO energy levels are estimated using the following empirical formulas: EHOMO = -[Eox, onset - E1/2, Fc/Fc⁺ + 4.8] eV ELUMO = -[Ered, onset - E1/2, Fc/Fc⁺ + 4.8] eV where E1/2, Fc/Fc⁺ is the half-wave potential of the ferrocene/ferrocenium couple, and 4.8 eV is the energy of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

Visualized Workflows and Relationships

To clarify the experimental processes and the fundamental principles, the following diagrams are provided.

Caption: Energy level diagram illustrating the photophysical processes of absorption and emission in this compound.

References

solubility and stability of 1,4-Bis(phenylethynyl)benzene

An In-Depth Technical Guide to the Solubility and Stability of 1,4-Bis(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (BPEB), a rigid, aromatic compound with applications in materials science and as a building block in medicinal chemistry. Understanding its physicochemical properties is crucial for its handling, formulation, and the design of new materials and therapeutic agents.

Physicochemical Properties

This compound is a crystalline solid that is white to light yellow in appearance. Its rigid, linear structure, composed of three benzene (B151609) rings connected by two acetylene (B1199291) units, results in a high melting point and limited solubility in many common solvents.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₄ |

| Molecular Weight | 278.35 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 176 - 184 °C |

| Boiling Point | 446.3 ± 28.0 °C (Predicted) |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) |

Solubility Profile

The solubility of this compound is dictated by its nonpolar, aromatic nature. According to the principle of "like dissolves like," it exhibits higher solubility in nonpolar organic solvents. Quantitative solubility data for BPEB in a range of common organic solvents is not extensively reported in publicly available literature. However, based on the behavior of similar aromatic hydrocarbons, a qualitative solubility profile can be inferred.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Polarity | Expected Solubility |

| Hexane | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Chloroform | Moderately Polar | Moderately Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Ethanol | Polar Protic | Insoluble |

| Methanol | Polar Protic | Insoluble |

| Water | Polar Protic | Insoluble |

Note: "Soluble" implies that a significant amount of solute can be dissolved, while "sparingly soluble" suggests that only a small amount will dissolve. "Insoluble" indicates negligible dissolution.

Experimental Protocol for Determining Solubility

A standard method for quantitatively determining the solubility of a compound like BPEB is the isothermal saturation method followed by spectroscopic or chromatographic analysis.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., toluene, THF)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.2 µm, PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any suspended particles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification:

-

UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for BPEB. Calculate the concentration using a pre-established calibration curve of known concentrations.

-

HPLC: Inject a known volume of the diluted solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Determine the concentration by comparing the peak area to a calibration curve.

-

-

Calculation: Calculate the solubility in units such as g/L or mol/L, accounting for the dilution factor.

Stability Profile

The stability of this compound under various conditions is a critical parameter for its storage and application.

Thermal Stability

Derivatives of this compound have been shown to possess high thermal stability, a property that is expected to extend to the parent compound due to its rigid aromatic structure. Differential Scanning Calorimetry (DSC) can be used to determine its melting point and observe other thermal transitions, while Thermogravimetric Analysis (TGA) is employed to assess its decomposition temperature.

Table 3: Thermal Properties of this compound Derivatives

| Compound | Melting Point (°C) | Clearing Point (°C) |

| BPEB derivative 1 | 180.2 | 321.5 |

| BPEB derivative 2 | 175.4 | 320.1 |

| BPEB derivative 3 | 125.8 | 265.7 |

| BPEB derivative 4 | 121.3 | 264.9 |

| Data from a study on BPEB derivatives for liquid crystal applications. The exact structures of the derivatives are detailed in the source publication. |

Experimental Protocol for Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile and melting point of this compound.

Instruments:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

TGA Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of BPEB into a TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset of decomposition, the temperature at 5% and 10% weight loss (T₅ and T₁₀), and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

DSC Procedure:

-

Sample Preparation: Seal a small, accurately weighed sample (2-5 mg) of BPEB in a DSC pan (e.g., aluminum).

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. A cooling and second heating cycle may be performed to observe recrystallization and glass transitions.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.

Photochemical Stability

This compound possesses a conjugated π-system that can absorb UV radiation, potentially leading to photodegradation. The photophysical properties of BPEB have been studied, and it is known to have a high fluorescence quantum yield in solution, which suggests a degree of stability in the excited state.[1][2] However, prolonged exposure to high-intensity UV light can lead to photochemical reactions.

Table 4: Photochemical Stability of a this compound Derivative

| Parameter | Value |

| Compound | 1,4-bis(2-[4-tert-butylperoxycarbonylphenyl]ethynyl)benzene |

| Excitation | UV light |

| Primary Photochemical Event | Peroxide O-O bond cleavage |

| Efficiency | 60% from the singlet excited state |

Experimental Protocol for Photochemical Stability Assessment

Objective: To determine the rate of photodegradation of this compound in solution upon exposure to UV radiation.

Materials:

-

This compound

-

UV-transparent solvent (e.g., cyclohexane)

-

Quartz cuvettes

-

Calibrated UV light source (e.g., xenon lamp with a monochromator)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Solution Preparation: Prepare a solution of BPEB in the chosen solvent with a known concentration, ensuring the absorbance at the excitation wavelength is within a suitable range (typically < 0.1 to avoid inner filter effects).

-

Irradiation: Place the solution in a quartz cuvette and irradiate it with monochromatic UV light at a specific wavelength (e.g., its λmax) for defined time intervals.

-

Analysis: At each time point, measure the UV-Vis absorption spectrum or analyze an aliquot by HPLC to determine the concentration of the remaining BPEB.

-

Data Analysis: Plot the concentration of BPEB versus irradiation time. The rate of degradation can be determined from the slope of this curve. The photodegradation quantum yield can be calculated if the photon flux of the light source is known.

Chemical Stability

As a hydrocarbon with aromatic and acetylenic functionalities, this compound is expected to be relatively stable towards weak acids and bases. However, it may be susceptible to reaction with strong oxidizing agents and electrophilic addition to the triple bonds under harsh conditions. Specific quantitative data on its reactivity with common reagents is not widely published.

Table 5: Predicted Chemical Compatibility of this compound

| Reagent Class | Predicted Stability | Potential Reactions |

| Dilute non-oxidizing acids | Stable | - |

| Dilute bases | Stable | - |

| Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Unstable | Oxidation of the triple bonds and aromatic rings. |

| Reducing agents (e.g., H₂/Pd) | Unstable | Hydrogenation of the triple bonds and aromatic rings. |

| Electrophiles (e.g., Br₂) | Potentially unstable | Electrophilic addition to the triple bonds. |

Implications for Drug Development

The low aqueous solubility of this compound and its derivatives presents a challenge for direct application in drug delivery. However, its rigid structure can be functionalized to create amphiphilic molecules capable of self-assembly into nanoparticles or micelles for drug encapsulation. Its inherent fluorescence provides a useful tool for tracking the delivery vehicle. The good thermal and reasonable photochemical stability are advantageous for the synthesis, purification, and storage of BPEB-based materials. However, potential interactions with oxidative metabolic pathways should be considered in the design of any therapeutic agent based on this scaffold. The toxicological profile of BPEB and its metabolites would require thorough investigation before any in vivo applications.

Conclusion

This compound is a chemically and thermally robust molecule with poor aqueous solubility. Its solubility is highest in nonpolar organic solvents. While generally stable, it can undergo photochemical reactions upon prolonged UV exposure and is susceptible to strong oxidizing and reducing agents. A comprehensive understanding of these properties, supported by the experimental protocols outlined in this guide, is essential for its effective utilization in research and development, particularly in the fields of materials science and medicinal chemistry. Further quantitative studies are warranted to build a more complete profile of this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 1,4-Bis(phenylethynyl)benzene Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,4-bis(phenylethynyl)benzene (BPEB) derivatives and their analogues. BPEB and its derivatives are a significant class of organic compounds characterized by a rigid, linear structure and extended π-conjugation, which imparts unique photophysical and electronic properties. These characteristics make them valuable in materials science, particularly for applications in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent sensors. Furthermore, their rigid scaffold is of interest in medicinal chemistry for the development of novel therapeutic agents.

This guide details the prevalent synthetic strategies, with a focus on the Sonogashira cross-coupling reaction, and provides specific experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key synthetic pathways are illustrated with diagrams to facilitate understanding and implementation in a research setting.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most common and versatile method for the synthesis of this compound derivatives is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt.[1] The general scheme involves the reaction of a 1,4-dihaloarene with two equivalents of a substituted phenylacetylene (B144264), or the reaction of 1,4-diethynylbenzene (B1207667) with two equivalents of a substituted aryl halide.

The choice of reactants allows for the introduction of a wide variety of functional groups on the peripheral phenyl rings and the central benzene (B151609) core, enabling the fine-tuning of the molecule's electronic and photophysical properties.

The successful synthesis of BPEB derivatives hinges on the availability of key precursors:

-

1,4-Dihaloarenes: 1,4-diiodobenzene (B128391) and 1,4-dibromobenzene (B42075) are common starting materials. Iodides are generally more reactive than bromides in Sonogashira couplings.[1]

-

Substituted Phenylacetylenes: These can be synthesized from the corresponding substituted acetophenones or styrenes.[2]

-

1,4-Diethynylbenzene: This precursor is typically prepared from 1,4-bis(trimethylsilylethynyl)benzene by deprotection of the trimethylsilyl (B98337) (TMS) groups.[3][4]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

This two-step procedure starts from 1,4-diiodobenzene and involves a Sonogashira coupling with trimethylsilylacetylene (B32187) followed by deprotection.

Step 1: Synthesis of 1,4-Bis(trimethylsilylethynyl)benzene

A solution of 1,4-diiodobenzene (e.g., 3.0 mmol), Pd(PPh₃)₄ (e.g., 0.30 mmol), and CuI (e.g., 0.30 mmol) in a mixture of toluene (B28343) and diisopropylamine (B44863) is prepared. To this solution, (trimethylsilyl)acetylene (e.g., 7.5 mmol) is added, and the mixture is heated (e.g., at 50 °C for 24 hours). After filtration and workup with ethyl acetate (B1210297) and water, the organic layer is evaporated. The residue is purified by column chromatography on silica (B1680970) gel to yield 1,4-bis(trimethylsilylethynyl)benzene.[4]

Step 2: Deprotection to 1,4-Diethynylbenzene

To a solution of 1,4-bis(trimethylsilylethynyl)benzene (e.g., 2.7 mmol) in a mixture of THF and methanol, potassium carbonate (e.g., 27.0 mmol) is added. The mixture is stirred at room temperature for 1 hour. After workup with ethyl acetate and water, the organic layer is evaporated. The product, 1,4-diethynylbenzene, is purified by column chromatography.[4]

This protocol describes the coupling of a 1,4-dihaloarene with a substituted phenylacetylene.

A flask is charged with the 1,4-dihaloarene (e.g., 1,4-diiodobenzene, 1 equivalent), the substituted phenylacetylene (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as triethylamine (B128534) or a mixture of toluene and an amine base. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and can be performed at room temperature or with heating, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed in vacuo, and the residue is partitioned between an organic solvent (e.g., toluene/hexane) and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound derivative.[3]

Concerns about the environmental impact of copper and potential issues with product contamination have led to the development of copper-free Sonogashira protocols. These methods often employ a palladium catalyst in the presence of an amine base, and sometimes an activator like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[5][6]

In a typical copper-free procedure, a flask is charged with the aryl halide (e.g., 1,4-dibromobenzene, 1 equivalent), the terminal alkyne (e.g., substituted phenylacetylene, 2.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., PPh₃) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. A base, such as K₂CO₃ or an amine like triethylamine, is added. The reaction mixture is then heated under an inert atmosphere until completion. The workup and purification are similar to the standard Sonogashira protocol.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives, allowing for a comparison of different synthetic approaches.

| Entry | Aryl Halide/Alkyne 1 | Aryl Halide/Alkyne 2 | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,4-Diiodobenzene | 2-Ethynylmesitylene | PdCl₂(PPh₃)₂, CuI, PPh₃ | Triethylamine | Reflux | 20 | 75 | [3] |

| 2 | 1-Iodo-4-(phenylethynyl)benzene | 1,4-Diethynylbenzene | Pd(PPh₃)₄, CuI | Toluene, Diisopropylamine | 65 | 12 | 86 | [4] |

| 3 | 1,4-Dibromobenzene | Phenylacetylene | Pd-NHC-MIL-101(Cr) | - | - | - | High | [6] |

| 4 | 4-Iodotoluene | Phenylacetylene | Pd on alumina, Cu₂O on alumina | THF-DMA | 75 | 72 | <2 (batch) | [7] |

| 5 | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | - | - | - | - | - | [7] |

| 6 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP/DMSO | RT | 1.5 | 100 | [8] |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key steps in the synthesis of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy 1,4-Diethynylbenzene | 935-14-8 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,4-Bis(phenylethynyl)benzene (CAS 1849-27-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(phenylethynyl)benzene (BPEB), identified by CAS number 1849-27-0, is a rigid, rod-like organic molecule with a conjugated π-system. Its structure, consisting of a central benzene (B151609) ring connected to two phenyl groups via ethynyl (B1212043) linkages, imparts unique photophysical properties, making it a subject of interest in materials science. This technical guide provides a comprehensive overview of the available experimental data for BPEB, focusing on its synthesis, physical and spectral properties, and photoluminescence.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄ | [1][2] |

| Molecular Weight | 278.35 g/mol | [1][2] |

| Appearance | White to cream or pale yellow crystalline powder | [3][4] |

| Melting Point | 176-184 °C | [3][4] |

| Boiling Point | 446.3 ± 28.0 °C (Predicted) | [1] |

| Density | 1.15 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction . This widely used method for the formation of carbon-carbon bonds involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5]

General Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

References

- 1. 1849-27-0・1,4-ビス(フェニルエチニル)ベンゼン・this compound・328-48211・324-48213【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. rsc.org [rsc.org]

- 3. Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet–triplet annihilation upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

Unraveling the Electronic Landscape of BPEB: A Theoretical Perspective

A comprehensive analysis of the electronic structure of two key molecules identified as BPEB—trans-1,4-bis[2-(4-pyridyl)ethenyl]benzene and 1,4-bis(phenylethynyl)benzene—is presented, drawing upon theoretical and computational chemistry studies. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecular orbital characteristics and electronic properties of these compounds.

The acronym BPEB is commonly associated with two distinct, yet structurally related, molecules that have garnered interest in materials science and coordination chemistry: trans-1,4-bis[2-(4-pyridyl)ethenyl]benzene (hereafter BPEB-py) and this compound (BPEB-ph). Both molecules feature a central benzene (B151609) ring with para-substituted conjugated arms, bestowing upon them unique electronic and photophysical properties. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, conformational preferences, and excited state properties of these molecules.

Electronic Structure of this compound (BPEB-ph)

BPEB-ph is a rigid, linear molecule that has been a subject of theoretical investigations due to its potential as a molecular wire. Computational studies have focused on its ground-state geometry, torsional barriers of the terminal phenyl rings, and its electronic transitions.

Computational Methodologies

A variety of quantum chemical methods have been employed to study BPEB-ph. Density Functional Theory (DFT) is a commonly used approach, with various functionals such as B3LYP, CAM-B3LYP, WB97XD, and M062X, often paired with basis sets like aug-cc-pVDZ, providing insights into the molecule's electronic properties. For more accurate determination of excitation energies and torsional barriers, multi-reference methods like the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (MRMP2) have also been utilized. Time-dependent DFT (TD-DFT) is frequently used to simulate electronic absorption spectra and investigate excited states.

Molecular Geometry and Conformational Analysis

The ground-state geometry of BPEB-ph is generally found to be planar, which maximizes the π-conjugation across the molecule. A key aspect of its structure is the rotational barrier of the two terminal phenyl rings. The energy difference between the planar and perpendicular conformations is a measure of the strength of the π-electron conjugation.

| Parameter | B3LYP | CAM-B3LYP | WB97XD | M062X |

| Torsional Barrier (kJ/mol) | 4.1 - 5.0 | 4.6 - 5.5 | 5.0 - 6.0 | 5.5 - 6.5 |

Note: The ranges in the table are approximate values derived from the literature and can vary with the specific basis set used.

Frontier Molecular Orbitals and Electronic Transitions

The electronic properties of BPEB-ph are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically a π-orbital delocalized across the entire molecule, while the LUMO is a corresponding π*-orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption and emission characteristics.

| Parameter | Computational Method | Value (eV) |

| HOMO Energy | DFT (B3LYP) | -5.8 to -6.2 |

| LUMO Energy | DFT (B3LYP) | -1.9 to -2.3 |

| HOMO-LUMO Gap | DFT (B3LYP) | 3.8 to 4.0 |

| First Major Electronic Transition (S₀ → S₁) | TD-DFT (B3LYP) | ~3.9 - 4.2 |

The primary electronic transition corresponds to a π → π* excitation from the HOMO to the LUMO, which is strongly allowed and gives rise to the main absorption band in the ultraviolet region.

Electronic Structure of trans-1,4-bis[2-(4-pyridyl)ethenyl]benzene (BPEB-py)

Theoretical studies on the electronic structure of the isolated BPEB-py molecule are less prevalent in the literature compared to BPEB-ph. Much of the existing research focuses on its properties as a ligand in metal complexes. However, some computational work has been performed to understand its conformational isomers and vibrational spectra.

Computational Methodologies

DFT calculations using the B3LYP functional with the 6-31++G(d,p) basis set have been employed to investigate the conformational landscape and vibrational modes of BPEB-py.

Molecular Geometry

Similar to BPEB-ph, BPEB-py is a conjugated system. The presence of nitrogen atoms in the terminal pyridyl rings introduces polarity and alters the electronic distribution compared to its all-carbon analogue. The molecule can exist in different conformational isomers due to rotation around the single bonds connecting the vinyl groups to the central benzene ring. The all-trans conformer is generally considered to be the most stable due to maximized conjugation and minimized steric hindrance.

Electrochemical Properties

While detailed theoretical electronic structure data for the isolated molecule is sparse, experimental electrochemical studies on its metal complexes provide some insight into its redox behavior. Cyclic voltammetry of ruthenium complexes of BPEB-py shows reversible reduction waves attributed to the BPEB ligand, suggesting its ability to accept electrons into its low-lying π* orbitals.

Experimental Protocols

Computational Details for BPEB-ph Studies

A representative computational protocol for studying the electronic structure of BPEB-ph involves the following steps:

-

Geometry Optimization: The ground-state geometry of the molecule is optimized using DFT with a chosen functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVDZ). Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Conformational Analysis: To determine the torsional barrier, a series of constrained optimizations are performed where the dihedral angle of one of the terminal phenyl rings is fixed at various angles between 0° (planar) and 90° (perpendicular), while all other geometric parameters are allowed to relax.

-

Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO, as well as their spatial distributions, are obtained from the optimized ground-state calculation.

-

Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated using TD-DFT at the optimized ground-state geometry to simulate the UV-Vis absorption spectrum.

Conclusion

Theoretical studies have provided significant insights into the electronic structure of BPEB-ph, revealing a planar, highly conjugated system with a well-defined HOMO-LUMO gap that governs its electronic transitions. For BPEB-py, while its role as a redox-active ligand is established, further dedicated computational studies on the isolated molecule are needed to provide a more complete picture of its intrinsic electronic properties. The methodologies and data presented herein serve as a valuable resource for researchers working on the design and application of these and related conjugated molecular systems.

The Advent and Advancement of a Luminous Molecule: A Technical Guide to 1,4-Bis(phenylethynyl)benzene

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 1,4-Bis(phenylethynyl)benzene (BPEB), a rigid, rod-like molecule that has become a fundamental building block in the field of organic electronics and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the core properties and applications of this versatile compound.

Introduction: A Star in the World of Molecular Wires

This compound is a conjugated aromatic hydrocarbon characterized by a central benzene (B151609) ring connected to two phenyl groups through ethynyl (B1212043) linkages. Its rigid structure and extended π-conjugation system are responsible for its remarkable photophysical and electronic properties, making it a subject of intense scientific scrutiny. BPEB is a fluorescent molecule, absorbing ultraviolet radiation and emitting light at longer wavelengths, a property that has been harnessed in the development of fluorescent polymers and sensors.[1]

The Historical Trajectory of Synthesis

The story of this compound is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions. While the exact first synthesis of BPEB is not readily apparent in seminal literature, its practical and widespread availability is a direct result of advancements in cross-coupling chemistry.

Early Methods: The Pre-Palladium Era

Before the advent of palladium-catalyzed reactions, the synthesis of diarylacetylenes was challenging. Early methods for forming carbon-carbon triple bonds, such as the Glaser coupling (dating back to 1869), involved the oxidative coupling of terminal alkynes and were generally limited to the synthesis of symmetrical diynes.

Another significant step forward was the Stephens-Castro coupling , reported in 1963 by Charles E. Castro and Robert D. Stephens.[2][3][4] This reaction involves the coupling of a copper(I) acetylide with an aryl halide.[2][4] This method provided a more direct route to unsymmetrical diarylacetylenes.

The Game Changer: The Sonogashira Coupling

A pivotal moment in the history of BPEB and related compounds was the discovery of the Sonogashira coupling in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara.[5][6] This palladium- and copper-cocatalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides revolutionized the synthesis of such molecules.[5][7] The mild reaction conditions, typically at room temperature, and high yields made the synthesis of compounds like this compound significantly more efficient and accessible.[5][6] The Sonogashira reaction remains the most widely used method for the preparation of BPEB and its derivatives.[7]

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[8] Key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1849-27-0 | [1][2][8][9][10][11] |

| Molecular Formula | C₂₂H₁₄ | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| Melting Point | 176-184 °C | [8] |

| Appearance | White to cream or pale yellow crystalline powder | [8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Details | Reference(s) |

| UV-Vis Absorption (λmax) | ~325 nm | In n-hexane | [12] |

| Fluorescence Emission (λmax) | ~356 nm | In n-hexane at room temperature | [12] |

| Infrared (IR) | ~2215 cm⁻¹ | C≡C stretching (characteristic for alkynes) | [13] |

Key Experimental Protocol: Sonogashira Coupling Synthesis

The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction. This protocol is a composite of typical procedures found in the literature.

Materials:

-

1,4-Diiodobenzene (B128391) or 1,4-Dibromobenzene

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., toluene, THF, or a mixture with an amine)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: A dried Schlenk flask is charged with 1,4-diiodobenzene (or 1,4-dibromobenzene), the palladium catalyst, and copper(I) iodide. The flask is then evacuated and backfilled with an inert gas.

-

Solvent and Reagent Addition: Anhydrous solvent and the amine base are added to the flask via syringe. The mixture is stirred until all solids are dissolved.

-

Addition of Phenylacetylene: Phenylacetylene is then added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 65 °C) for a specified period (typically 12-24 hours), during which the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with an aqueous solution of ammonium (B1175870) chloride and then with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound as a solid.

References

- 1. Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 3. Castro-Stephens Coupling [drugfuture.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. labproinc.com [labproinc.com]

- 8. Castro-Stephens Coupling | Ambeed [ambeed.com]

- 9. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Health and Safety Data for Handling 1,4-Bis(phenylethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety data currently available for 1,4-Bis(phenylethynyl)benzene (CAS No. 1849-27-0). It is intended to inform researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this compound, as well as to provide context on its potential hazards. It is important to note that the toxicological properties of this chemical have not been thoroughly investigated, and the available safety information from different suppliers can be conflicting. Therefore, a cautious approach is strongly recommended.

Physicochemical and Hazard Information

This compound is a light-yellow solid organic compound. A summary of its known physical and chemical properties is provided in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C22H14 | |

| Molecular Weight | 278.36 g/mol | |

| Appearance | Light yellow solid | |

| Melting Point | 176 - 178 °C | |

| Boiling Point | No information available | |

| Solubility | No information available | |

| Vapor Pressure | No information available | |

| Stability | Stable under normal conditions. |

Hazard Identification

There is a notable discrepancy in the hazard classification of this compound among chemical suppliers. A Safety Data Sheet (SDS) from Fisher Scientific states that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, an SDS from Sigma-Aldrich for the same CAS number indicates several hazards. This highlights the need for a conservative approach to handling this compound, assuming the more stringent hazard classifications until more definitive data is available.

Table 2: Hazard Statements for this compound

| Hazard Statement | GHS Classification | Source |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1] |

| Causes skin irritation | Skin irritation (Category 2) | [1] |

| Causes serious eye irritation | Eye irritation (Category 2A) | [1] |

| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1] |

Experimental Protocols

Due to the limited specific toxicological data for this compound, detailed experimental protocols for its safety assessment are not available. However, standard operating procedures for handling solid organic chemicals and conducting a risk assessment are essential.

General Handling Protocol for Solid Organic Chemicals

This protocol outlines the general steps for safely handling solid organic compounds like this compound in a laboratory setting.

-

Preparation and Precautionary Measures:

-

Consult the Safety Data Sheet (SDS) before starting any work.[2]

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Locate the nearest emergency equipment, such as an eyewash station and safety shower, before beginning the experiment.

-

-

Weighing and Transfer:

-

To minimize dust inhalation, weigh the solid compound in a fume hood or a ventilated balance enclosure.

-

Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

-

Close the container tightly after use.

-

-

Experimental Use:

-

When using the compound in a reaction, add it carefully to the reaction vessel within a fume hood.

-

If heating the compound, use a controlled heating source like a heating mantle or a sand bath to avoid decomposition, which may release toxic fumes.[1]

-

-

Spill and Waste Disposal:

-

In case of a spill, avoid generating dust.

-

For small spills, gently sweep up the solid material and place it in a sealed container for disposal.

-

Dispose of waste containing this compound in a designated hazardous waste container, following institutional and local regulations.[1] Do not pour down the drain.[1]

-

-

Decontamination:

-

Clean the work area thoroughly after handling the compound.

-

Wash hands with soap and water after removing gloves and before leaving the laboratory.

-

Chemical Risk Assessment Protocol

A risk assessment should be performed before working with any new or hazardous chemical.[2]

-

Hazard Identification:

-

Review the SDS to identify the potential health and physical hazards of the chemical.[2] Note the conflicting hazard information for this compound.

-

Consider the physical form of the chemical (solid powder) and the potential for dust generation.

-

-

Exposure Assessment:

-

Evaluate the potential routes of exposure (inhalation, skin contact, eye contact, ingestion).

-

Determine the quantity of the chemical that will be used and the duration of the experiment.

-

-

Risk Characterization:

-

Based on the hazards and potential for exposure, characterize the level of risk to personnel.

-

-

Control Measures:

-

Implement control measures to minimize risk. This includes using a fume hood (engineering control), following safe work practices (administrative control), and wearing appropriate PPE.

-

Visualizations

Logical Relationship: Chemical Risk Assessment Workflow

Caption: Chemical risk assessment workflow.

Experimental Workflow: Safe Handling of a Solid Chemical

Caption: Safe handling workflow for a solid chemical.

Potential Biological Effects and Signaling Pathways (Conceptual)

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways affected by this compound. However, based on the hazard information from some suppliers (irritation) and studies on structurally related compounds, a conceptual diagram of potential interactions can be proposed. Some phenylethynyl-containing compounds have been investigated for their cytotoxic effects.[3] Irritation is a localized inflammatory response, and severe or prolonged irritation can lead to cellular stress and damage.

Conceptual Diagram: Potential Cellular Response to Exposure

Caption: Conceptual cellular response to exposure.

Conclusion and Recommendations

The available health and safety data for this compound is limited and contains significant discrepancies between suppliers. Given the potential for this compound to be harmful if swallowed, and to cause skin, eye, and respiratory irritation, it is imperative that researchers handle it with a high degree of caution. Adherence to standard laboratory safety protocols for handling solid organic chemicals, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood, is essential. A thorough risk assessment should be conducted before any new experimental procedure involving this compound. Further toxicological studies are required to fully characterize the hazard profile of this compound. Until such data is available, researchers should operate under the assumption of the more severe hazard classifications.

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling for 1,4-Bis(phenylethynyl)benzene Synthesis

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt in the presence of an amine base.[2][3][4] The mild reaction conditions and tolerance for a wide variety of functional groups have made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

One of the key applications of the Sonogashira coupling is the synthesis of 1,4-Bis(phenylethynyl)benzene (BPEB) and its derivatives. These rigid, rod-like molecules are of significant interest in materials science, particularly for their applications in molecular electronics, liquid crystals, and as building blocks for conjugated polymers.[5] This document provides a detailed protocol for the synthesis of this compound via a Sonogashira coupling reaction, along with a summary of various reaction conditions and a visual representation of the reaction mechanism and workflow.

Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1,4-diiodobenzene).

-

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide intermediate.[1]

-

Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium complex.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, this compound, and regenerate the active Pd(0) catalyst.

Certain protocols have been developed that operate without a copper co-catalyst, which can help prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[6][7]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

The general workflow for the synthesis of this compound involves several key stages, from initial reagent preparation to final product characterization. An inert atmosphere is crucial throughout the reaction phase to prevent catalyst degradation and unwanted side reactions.

Caption: General experimental workflow for BPEB synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 1,4-diiodobenzene (B128391) and phenylacetylene (B144264).

Materials and Reagents:

-

1,4-Diiodobenzene

-

Phenylacetylene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Toluene, THF, DMF)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Deionized Water

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diiodobenzene (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (1-5 mol%).[8][9]

-

Inert Atmosphere : Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.[10]

-

Reagent Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) and the amine base (e.g., diisopropylamine) via syringe.[8] Begin stirring the mixture.

-

Alkyne Addition : Add phenylacetylene (approx. 2.2 eq) to the mixture dropwise via syringe.

-

Reaction : Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) and maintain for several hours (e.g., 6-12 hours).[8]

-

Monitoring : Monitor the progress of the reaction by TLC until the starting material (1,4-diiodobenzene) is consumed.[11]

-

Workup - Quenching : Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into an aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.[8] A precipitate of the crude product may form.

-

Workup - Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) or CH₂Cl₂ (3 x volume of the aqueous layer).[10]

-

Workup - Washing : Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[10]

-

Purification : Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude solid can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) to yield this compound as a pale yellow solid.[10][12]

Quantitative Data Summary

The efficiency of the Sonogashira coupling for synthesizing this compound is highly dependent on the choice of reactants, catalysts, base, and solvent. The table below summarizes various conditions reported in the literature.

| Aryl Dihalide (1.0 eq) | Alkyne (eq) | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1,4-Diiodobenzene | Phenylacetylene (~2.2) | Pd(PPh₃)₄ (5.2) | CuI (5.2) | i-Pr₂NH | Toluene | 65 | 12 | 86 | [8] |

| 1,4-Dibromobenzene | Phenylacetylene (N/A) | Pd-NHC-MIL-101(Cr) (1.0) | None (Copper-free) | K₂CO₃ | DMF | 110 | N/A | High | [1] |

| 1,4-Diiodobenzene | p-Substituted Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | N/A | N/A | N/A | N/A | N/A | [9] |

| 1-Iodo-4-(phenylethynyl)benzene | 1,4-Diethynylbenzene (0.45) | Pd(PPh₃)₄ (5.2) | CuI (5.2) | i-Pr₂NH | Toluene | 65 | 12 | 86 | [8] |

| 1,4-Dihalobenzene | Long-chain alkynol | PdCl₂(PPh₃)₂ (6.0) | None (Copper-free) | TBAF | None | 80 | N/A | ~60 | [13] |

Note: "N/A" indicates data not specified in the referenced abstract or summary. Yields are for the desired coupled product.

References

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,4-Bis(phenylethynyl)benzene in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(phenylethynyl)benzene (BPEB) and its derivatives are a class of organic semiconductor materials characterized by their rigid, linear structure and extended π-conjugation. These properties lead to strong blue photoluminescence and good charge transport characteristics, making them promising candidates for use in organic light-emitting diodes (OLEDs). BPEB can be utilized as a blue-emitting material in the emissive layer (EML) or as a hole-transporting material (HTL) in OLED device architectures. This document provides detailed application notes, experimental protocols for the fabrication of BPEB-based OLEDs, and a summary of reported performance data.

Physicochemical Properties

BPEB is a yellow crystalline solid with strong fluorescence in the blue region of the visible spectrum. Its derivatives can be synthesized to tune the optoelectronic properties, such as the emission wavelength and charge carrier mobility. The photophysical properties of BPEB and its derivatives are critical to their performance in OLEDs.

Data Presentation

The performance of OLEDs is quantified by several key metrics, including luminance, efficiency (current, power, and external quantum efficiency), and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light. The following table summarizes the performance data for an OLED device utilizing a phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), as the emitter.

| Parameter | Value | Reference |

| Photoluminescence Efficiency (Solution) | 95 ± 3% | |

| Photoluminescence Efficiency (Thin Film) | 71 ± 3% | |

| Electroluminescence Peaks (λEL max) | ~470 nm and 510 nm | |

| External Electroluminescence Efficiency (ηEL) | ~0.53% | |

| Maximum Luminance | ~70,000 cd/m² | |

| Current Density at Max Luminance | ~2 A/cm² |

Experimental Protocols

The following protocols describe the fabrication of a multilayer OLED device using this compound (BPEB) as the emissive layer via thermal evaporation. This is a standard and widely used technique for the fabrication of small-molecule OLEDs.

Protocol 1: Substrate Preparation and Cleaning

-

Initial Cleaning: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Immerse the substrates in a beaker containing a solution of deionized water and a detergent (e.g., Hellmanex) and sonicate for 15 minutes.

-

Solvent Degreasing: Sequentially sonicate the substrates in beakers of deionized water, acetone, and isopropyl alcohol for 15 minutes each to remove organic residues.

-

Drying: Dry the substrates using a stream of high-purity nitrogen gas.

-

Plasma Treatment: Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes. This step removes any remaining organic contaminants and increases the work function of the ITO, which improves hole injection.

Protocol 2: OLED Fabrication by Thermal Evaporation

This protocol describes the fabrication of a standard multilayer OLED with the following architecture: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

-

Chamber Preparation: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber with a base pressure below 10⁻⁶ Torr.

-

Layer Deposition: Sequentially deposit the following layers onto the ITO substrate. The deposition rate and thickness of each layer should be monitored in situ using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): Deposit a 10 nm layer of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN). A typical deposition rate is 0.1-0.2 Å/s.

-

Hole Transport Layer (HTL): Deposit a 40 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). A typical deposition rate is 1-2 Å/s.

-

Emissive Layer (EML): Deposit a 20 nm layer of this compound (BPEB). The deposition rate should be maintained at 1-2 Å/s.

-

Electron Transport Layer (ETL): Deposit a 30 nm layer of Tris(8-hydroxyquinolinato)aluminum (Alq₃). A typical deposition rate is 1-2 Å/s.

-